Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride

Description

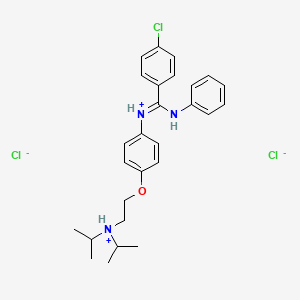

This compound (molecular formula: C27H32ClN3O, molecular weight: 450.015 g/mol) is a benzamidine derivative featuring a 4-chloro group on the benzamidine core, an N-phenyl substituent, and a para-substituted phenyl group modified with a 2-(diisopropylamino)ethoxy moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications. Key properties include a density of 1.08 g/cm³, boiling point of 581.1°C, and logP of 7.10, indicating high lipophilicity . Patent references suggest its use in medicinal chemistry, particularly in enzyme inhibition studies (e.g., serine proteases) .

Properties

CAS No. |

80785-19-9 |

|---|---|

Molecular Formula |

C27H34Cl3N3O |

Molecular Weight |

522.9 g/mol |

IUPAC Name |

2-[4-[anilino-(4-chlorophenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |

InChI |

InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-10-12-23(28)13-11-22)29-24-8-6-5-7-9-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H |

InChI Key |

CJXZTCYUBMLKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Preparation of p-Aminobenzamidine Hydrochloride as a Key Intermediate

Several patents describe efficient routes to p-aminobenzamidine hydrochloride, which is a crucial intermediate in synthesizing substituted benzamidines including the target compound.

Method Using Paranitrobenzaldehyde as Starting Material

- Step A: Paranitrobenzaldehyde reacts with oxammonium hydrochloride in an organic solvent (e.g., N,N-dimethylacetamide) at 80-120 °C for 2-10 hours under catalyst action (iron trichloride, aluminum chloride, or zinc chloride) to yield p-nitrophenyl nitrile.

- Step B: The p-nitrophenyl nitrile undergoes reaction with ammonium salts (ammonium chloride, sulfate, oxalate, or acetate) under catalytic conditions to form p-nitrophenyl carbonamidine.

- Step C: Under alkaline conditions, p-nitrophenyl carbonamidine reacts with chloroformic acid ester at low temperature (-10 to 4 °C) to form an imido group ester intermediate.

- Step D: Reduction of this ester intermediate with a reducing agent yields the p-aminobenzamidine ester.

- Step E: Final reaction with hydrogen chloride produces p-aminobenzamidine hydrochloride.

This method is noted for its simplicity, ease of control, relatively high yield (~69% in the nitrile formation step), and suitability for industrial-scale production due to low-cost raw materials and manageable side reactions.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| A | Paranitrobenzaldehyde + Oxammonium hydrochloride + Catalyst | 80-120 °C, 2-10 h, organic solvent | p-Nitrophenyl nitrile | 69 |

| B | p-Nitrophenyl nitrile + Ammonium salt + Catalyst | 10-70 °C, 4-48 h | p-Nitrophenyl carbonamidine | Not specified |

| C | p-Nitrophenyl carbonamidine + Chloroformic acid ester + Alkali | -10 to 4 °C | Imido group ester intermediate | Not specified |

| D | Ester intermediate + Reducing agent | Organic solvent | p-Aminobenzamidine ester | Not specified |

| E | Ester + Hydrogen chloride | Organic solvent | p-Aminobenzamidine hydrochloride | Not specified |

Synthesis of Substituted Benzamidines Including Diisopropylaminoethoxy Substituent

The target compound contains a diisopropylaminoethoxy substituent on the phenyl ring, which requires further functionalization steps beyond the p-aminobenzamidine intermediate.

Reductive Amination Approach

- Substituted benzaldehydes are reacted with aminobenzamidines via reductive amination mediated by sodium cyanoborohydride (NaCNBH3).

- This step allows the introduction of the N-(p-(2-(diisopropylamino)ethoxy)phenyl) group onto the benzamidine core.

- The reaction is typically carried out in an appropriate solvent under mild conditions to preserve sensitive functional groups.

Nucleophilic Aromatic Substitution and Subsequent Transformations

- Starting from 1-fluoro-2-nitrobenzene derivatives, nucleophilic aromatic substitution with hydroxybenzonitriles introduces ether linkages.

- Catalytic hydrogenation reduces nitro groups to amines, which can then be reacted with sulfonyl chlorides or other electrophiles to install desired substituents.

- Conversion of nitrile groups to amidines is achieved via Pinner reaction followed by ammonia treatment, furnishing the amidine functionality.

Salt Formation: Dihydrochloride Preparation

- The final step involves treatment of the free base benzamidine derivative with hydrogen chloride to form the dihydrochloride salt, enhancing water solubility and stability.

- This is usually done in an organic solvent or mixed aqueous-organic medium under controlled conditions to precipitate the salt with high purity.

Research Outcomes and Analytical Data

Yield and Purity

Reaction Conditions Optimization

- Catalyst choice (iron trichloride, aluminum chloride, zinc chloride) and solvent selection (N,N-dimethylacetamide, dimethylformamide) critically affect reaction rates and yields.

- Temperature control, especially in ester formation (-10 to 4 °C), is essential to minimize side reactions.

- Two-stage reactions for amidination improve conversion efficiency.

Structural Confirmation

- Characterization methods include nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm the structure of intermediates and final product.

- The dihydrochloride salt form shows enhanced crystallinity and stability, confirmed by X-ray diffraction studies in some reports.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Enzyme Inhibition

Benzamidine derivatives are known to act as potent inhibitors of serine proteases, which play a crucial role in various biological processes, including digestion and immune response. The compound's structure allows it to interact effectively with the active sites of these enzymes.

Antiviral Activity

Research indicates that benzamidine compounds exhibit antiviral properties, particularly against certain strains of viruses. For instance, studies have shown that modifications to the benzamidine structure can enhance its efficacy against viral infections by disrupting viral replication mechanisms.

Anticancer Research

Benzamidine derivatives have been investigated for their potential anticancer properties. They may inhibit tumor growth by targeting specific cancer cell pathways, making them candidates for further development in cancer therapeutics.

Neurological Studies

The compound has been explored in the context of neuroprotection and cognitive enhancement. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Serine Protease Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that benzamidine derivatives can effectively inhibit trypsin-like serine proteases. The researchers synthesized various derivatives and tested their inhibitory activity, revealing that structural modifications significantly impacted potency and selectivity.

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Benzamidine | 5.0 | Standard inhibitor |

| Derivative A | 2.5 | Enhanced activity |

| Derivative B | 10.0 | Reduced activity |

Case Study 2: Antiviral Efficacy

In a study focusing on antiviral applications, researchers evaluated the effectiveness of benzamidine against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting that benzamidine could be a lead compound for developing antiviral therapies.

| Concentration (µM) | Viral Replication (%) |

|---|---|

| 1 | 80 |

| 5 | 50 |

| 10 | 20 |

Mechanism of Action

The mechanism of action of Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following benzamidine derivatives share a core structure but differ in substituents, influencing their physicochemical and pharmacological profiles:

Key Observations:

- Substituent Effects: Chlorine vs. Methoxy: The target compound’s 4-chloro group increases lipophilicity (logP = 7.10) compared to the methoxy-substituted analog (logP likely lower due to polar methoxy group). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets. Isobutyl vs. Aromatic Groups: The isobutyl-substituted derivative has a smaller CCS (204.6 Ų), indicating a more compact conformation, which may improve membrane permeability .

Dihydrochloride Salt : All compounds are dihydrochloride salts, enhancing aqueous solubility critical for in vitro and in vivo applications.

Collision Cross Section (CCS) and Pharmacokinetics

Predicted CCS values, derived from mass spectrometry, reflect molecular size and conformation:

Literature and Patent Landscape

Biological Activity

Benzamidine derivatives, including 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride, have garnered attention in pharmacological research due to their significant biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other compounds.

Overview of Benzamidine Derivatives

Benzamidine is a well-known inhibitor of serine proteases, which play critical roles in various physiological processes. The modification of the benzamidine structure can enhance its specificity and potency against particular targets. The compound has been studied for its agonistic effects on the human MRGPRX1 receptor, a target implicated in pain modulation.

Agonist Activity on MRGPRX1:

Research indicates that benzamidine derivatives can act as agonists at the MRGPRX1 receptor. The compound has demonstrated the ability to inhibit pain responses in animal models. For instance, BAM8-22, a benzamidine derivative, was shown to significantly reduce mechanical and thermal hyperalgesia in mice following peripheral nerve injury . This suggests that benzamidine derivatives may serve as potential analgesics through their interaction with this receptor.

Inhibition of Proteolytic Enzymes

Benzamidine and its derivatives are recognized for their competitive inhibition of various serine proteases such as trypsin, plasmin, and thrombin. A comparative study highlighted that benzamidine derivatives exhibited varying degrees of inhibition based on structural modifications. For example:

The data shows that structural modifications can significantly enhance the inhibitory potency against target enzymes.

Case Studies

-

Preclinical Testing in Pancreatitis:

Benzamidine hydrochloride was utilized in preclinical models to inhibit serine proteases during studies on trypsin-dependent pancreatitis. The findings indicated its potential as a therapeutic agent in managing inflammatory conditions related to digestive disorders . -

MRGPRX1 Agonists:

A study focusing on the development of MRGPRX1 agonists derived from benzamidine revealed that specific substitutions could lead to compounds with improved analgesic properties. For instance, modifications leading to a reduced pKa value enhanced spinal cord distribution while minimizing peripheral side effects associated with MRGPRX1 activation .

Conclusion and Future Directions

The biological activity of benzamidine derivatives like 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride showcases significant therapeutic potential, particularly in pain management and enzyme inhibition. Ongoing research is essential to further elucidate the structure-activity relationships and optimize these compounds for clinical applications.

Future studies should focus on:

- In vivo efficacy : Evaluating long-term effects and safety profiles.

- Mechanistic insights : Understanding the detailed pathways through which these compounds exert their effects.

- Therapeutic applications : Exploring broader applications beyond pain management, including anti-inflammatory properties.

Q & A

Q. Table 1: Key Synthetic Intermediates and Characterization

Q. Table 2: Common Contaminants and Mitigation

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted AlCl₃ | Catalyst residue | Aqueous wash (pH 7 buffer) |

| Oxidative byproducts | Air exposure | Argon-sparged reactions |

| Hydrolyzed ethers | Moisture ingress | Molecular sieves (3Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.